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oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate

Medicinal Chemistry Kinase Inhibitor Design ADME Prediction

Oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate (CAS 2034311-14-1) is a heterocyclic small molecule comprising a fused [1,2,4]triazolo[4,3-b]pyridazine core linked via a pyrrolidin-3-yl spacer to an oxolan-3-yl carbamate terminus. The molecular formula is C14H18N6O3 with a molecular weight of 318.337 g/mol.

Molecular Formula C14H18N6O3
Molecular Weight 318.337
CAS No. 2034311-14-1
Cat. No. B2749683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate
CAS2034311-14-1
Molecular FormulaC14H18N6O3
Molecular Weight318.337
Structural Identifiers
SMILESC1CN(CC1NC(=O)OC2CCOC2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C14H18N6O3/c21-14(23-11-4-6-22-8-11)16-10-3-5-19(7-10)13-2-1-12-17-15-9-20(12)18-13/h1-2,9-11H,3-8H2,(H,16,21)
InChIKeyZPMGRYURZZAXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate – Compound Identity and Sourcing Baseline


Oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate (CAS 2034311-14-1) is a heterocyclic small molecule comprising a fused [1,2,4]triazolo[4,3-b]pyridazine core linked via a pyrrolidin-3-yl spacer to an oxolan-3-yl carbamate terminus [1]. The molecular formula is C14H18N6O3 with a molecular weight of 318.337 g/mol . This compound belongs to the triazolopyridazine chemical class, a scaffold extensively explored for kinase inhibition, particularly against the c-Met and Pim-1 tyrosine kinases [2]. The carbamate linkage distinguishes it from the more common amide-linked analogs and may influence target binding kinetics and metabolic stability.

Why Generic Triazolopyridazine Substitution Fails: Structural Specificity of the Oxolan-3-yl Carbamate Warhead


Within the triazolopyridazine kinase inhibitor class, small modifications to the substituent at the pyrrolidine 3-position profoundly alter target engagement, selectivity profiles, and physicochemical properties. For dual c-Met/Pim-1 inhibitors reported in the literature, the nature of the amide or carbamate substituent directly impacts IC50 values and antiproliferative activity [1]. The oxolan-3-yl carbamate terminus in the target compound introduces a distinct hydrogen-bonding pattern and steric profile compared to cyclobutylmethyl carbamate, pyridinylmethyl carbamate, or tetrahydrofuran-3-carboxamide analogs . Simple substitution among in-class compounds may therefore compromise the specific binding interactions, pharmacokinetic behavior, or synthetic tractability required for a given research or screening program.

Quantitative Differentiation Evidence: Oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate vs. Closest Analogs


Carbamate vs. Amide Linker: Impact on Hydrogen-Bond Donor/Acceptor Count and Predicted Pharmacokinetics

The target compound contains a carbamate linker (-O-C(=O)-NH-) connecting the oxolane ring to the pyrrolidine nitrogen, whereas the closest amide analog (CAS 2034231-00-8) uses a carboxamide linker (-C(=O)-NH-). This results in one additional hydrogen-bond acceptor (the carbamate ether oxygen) in the target compound. In medicinal chemistry campaigns, replacing an amide with a carbamate has been shown to modulate metabolic stability; carbamates can exhibit altered susceptibility to amidase-mediated hydrolysis and can influence oxidative metabolism rates [1]. While direct comparative metabolic stability data for this specific pair are not publicly available, the structural difference creates a basis for differentiated in vitro ADME behavior that must be verified experimentally in head-to-head studies.

Medicinal Chemistry Kinase Inhibitor Design ADME Prediction

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics vs. Cyclobutylmethyl Carbamate Analog

The target compound (MW 318.34) has a molecular weight 2 Da lower than the cyclobutylmethyl carbamate analog (MW 316.37, CAS 2034588-79-7) and 21 Da lower than the pyridin-3-ylmethyl carbamate analog (MW 339.36, CAS 2034231-08-6) . In lead optimization, lower molecular weight within a congeneric series is generally associated with improved ligand efficiency indices (LE, LLE) and more favorable physicochemical properties for CNS penetration or oral bioavailability. The target compound's intermediate molecular weight between the amide analog (MW 302.34) and the pyridinylmethyl analog (MW 339.36) positions it as a balanced option for programs requiring a specific molecular weight window.

Ligand Efficiency Fragment-Based Drug Design Physicochemical Optimization

Class-Level Kinase Inhibition Precedent: Triazolopyridazine Scaffold as Dual c-Met/Pim-1 Inhibitor

Triazolopyridazine derivatives bearing pyrrolidine-based substituents have demonstrated potent dual c-Met/Pim-1 inhibitory activity. In a 2024 study, compound 4g (a triazolopyridazine derivative) inhibited c-Met with IC50 = 0.163 ± 0.01 μM and Pim-1 with IC50 = 0.283 ± 0.01 μM, representing a 3.4-fold improvement over the reference compound 4a in the same series [1]. The target compound shares the core [1,2,4]triazolo[4,3-b]pyridazin-6-yl-pyrrolidine scaffold that is the pharmacophoric basis for this dual inhibition. While compound-specific IC50 values for the target compound have not been reported in the peer-reviewed literature, the class-level evidence establishes that this scaffold is capable of sub-micromolar kinase inhibition, and the carbamate substituent provides a differentiated vector for optimizing selectivity within this validated pharmacophore.

c-Met Kinase Pim-1 Kinase Antiproliferative Activity

Oxolane Ring Conformational Constraint: Predicted Impact on Binding Pocket Complementarity vs. Acyclic Analogs

The oxolan-3-yl (tetrahydrofuran-3-yl) group in the target compound introduces a conformationally constrained cyclic ether, in contrast to acyclic alkyl carbamate analogs. Rigidification of the terminal group through oxolane incorporation can reduce entropic penalty upon target binding and may improve selectivity by favoring specific conformations that complement the ATP-binding pocket geometry [1]. The oxolane oxygen also provides an additional hydrogen-bond acceptor that can engage conserved water molecules or polar residues in kinase hinge regions. This structural feature differentiates the target compound from the cyclobutylmethyl analog (all-carbon ring, no ether oxygen) and the pyridinylmethyl analog (aromatic, planar), offering a distinct pharmacophore shape.

Conformational Analysis Structure-Based Drug Design Rigidification

Synthetic Tractability and Intermediate Utility: Carbamate as a Protective and Modifiable Functional Group

The carbamate functional group in the target compound serves dual roles: as a pharmacophoric element for target engagement and as a synthetic handle for further derivatization. Carbamates can be cleaved under controlled conditions to reveal the free amine (1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine, CAS 1523644-76-9), which itself is a versatile intermediate for library synthesis [1]. The oxolan-3-yl carbamate offers distinct deprotection conditions compared to the benzyl carbamate or tert-butyl carbamate analogs, providing orthogonal protecting group strategies for multi-step syntheses. This differentiates the target compound from amide-linked analogs, which lack this facile deprotection capability and are less amenable to downstream diversification.

Synthetic Chemistry Prodrug Design Protecting Group Strategy

Optimal Application Scenarios for Oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate


c-Met/Pim-1 Dual Kinase Probe in Oncology Target Validation

Based on the class-level evidence that triazolopyridazine-pyrrolidine compounds achieve sub-micromolar dual c-Met/Pim-1 inhibition [1], the target compound serves as a differentiated chemical probe for dissecting c-Met- and Pim-1-dependent signaling in cancer cell models. Its oxolan-3-yl carbamate substituent provides a unique vector for structure-activity relationship studies aimed at optimizing selectivity between these two kinases. Procurement is warranted when a research program requires a compound with the validated triazolopyridazine-pyrrolidine pharmacophore but with a carbamate linker that offers distinct hydrogen-bonding and conformational properties compared to reference amide analogs.

Fragment Elaboration and Parallel Library Synthesis

The carbamate linkage enables controlled deprotection to the free amine intermediate (CAS 1523644-76-9), which can be re-functionalized with diverse carboxylic acids, isocyanates, or chloroformates to generate focused compound libraries [1]. This synthetic versatility is not available with amide-linked analogs, which require harsher conditions for cleavage. Medicinal chemistry teams performing hit expansion around the triazolopyridazine scaffold can leverage the target compound as a key intermediate for rapid analog generation, reducing synthetic cycle times compared to de novo synthesis of each analog.

ADME Comparative Studies: Carbamate vs. Amide Metabolic Stability

The target compound and its tetrahydrofuran-3-carboxamide analog (CAS 2034231-00-8) form a matched molecular pair differing only in the carbamate vs. amide linker [1]. This pair is ideally suited for comparative metabolic stability studies to evaluate the impact of the carbamate oxygen on microsomal clearance, plasma stability, and cytochrome P450-mediated metabolism. Procurement of both compounds simultaneously enables controlled head-to-head ADME profiling that can inform linker selection strategies in lead optimization programs.

Computational Docking and Pharmacophore Modeling

With the triazolopyridazine core validated as a c-Met/Pim-1 kinase inhibitor scaffold [1], the target compound provides a distinct molecular shape for computational studies. The oxolan-3-yl group introduces conformational constraints and hydrogen-bonding features that can be parameterized in molecular docking and molecular dynamics simulations. Computational chemists can use this compound to probe the conformational flexibility of the kinase ATP-binding pocket and to generate pharmacophore hypotheses that distinguish carbamate-based inhibitors from amide-based ones.

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